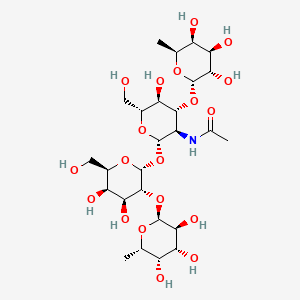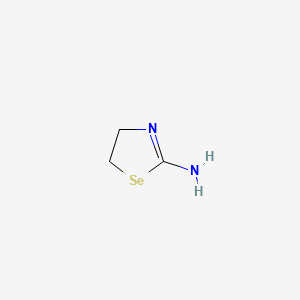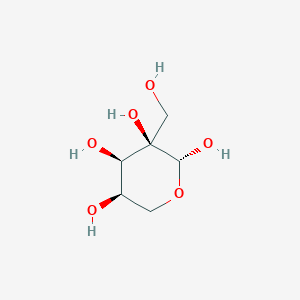
beta-D-hamamelose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-hamamelose is a D-hamamelose.
Applications De Recherche Scientifique
Structural Analysis
Beta-D-Hamamelose, a branched-chain ribose, has been studied for its solid-state structure. Through a combination of NMR spectra and X-ray data, it was revealed to consist of a mixture of four cyclic forms, indicating its complex structural characteristics (Hricovíniová, Lamba, & Hricovíni, 2005).
Biological Degradation
Research on the biological degradation of Beta-D-Hamamelose, particularly its catabolism by specific microorganisms, highlighted its biochemical pathway, which is similar to glycolysis. This indicates its potential importance in understanding energy production and metabolism in certain organisms (Thanbichler & Beck, 1974).
Biochemical Conversion
The conversion of Beta-D-Hamamelose into other compounds, like 2-Carboxy-D-arabinitol, in plant leaves has been investigated. This conversion process has implications for understanding biochemical pathways in plants, particularly those involved in carbon fixation and metabolism (Andralojc et al., 1996).
Synthesis and Applications
Various studies have focused on the synthesis of Beta-D-Hamamelose and its derivatives, which is crucial for exploring its potential applications in pharmaceuticals and bioengineering. For instance, the synthesis of hamamelose-diphosphate in spinach chloroplasts suggests its role in plant biochemistry (Beck, Stransky, & Fürbringer, 1971).
Enzymatic Activity
The purification and properties of enzymes like hamamelosekinase, which catalyzes reactions involving Beta-D-Hamamelose, provide insights into its role in metabolic pathways and potential applications in biotechnology (Beck, Wieczorek, & Reinecke, 2005).
Chemotaxonomic Markers
Beta-D-Hamamelose and its derivatives have been studied as chemotaxonomic markers, particularly in the genus Primula. This research provides insights into the diversity and evolutionary aspects of plant species (Sellmair, Beck, Kandler, & Kress, 1977).
Propriétés
Numéro CAS |
4983-62-4 |
|---|---|
Nom du produit |
beta-D-hamamelose |
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-3-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)4(9)3(8)1-12-5(6)10/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
LPZIZDWZKIXVRZ-KVTDHHQDSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@]([C@@H](O1)O)(CO)O)O)O |
SMILES |
C1C(C(C(C(O1)O)(CO)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)O)(CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



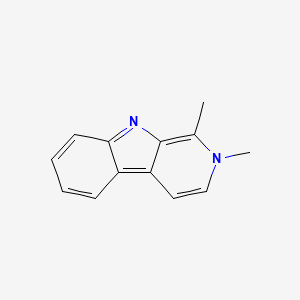
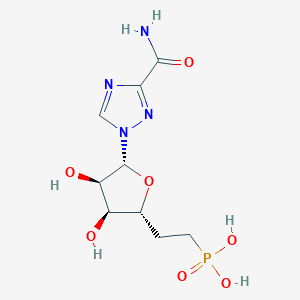
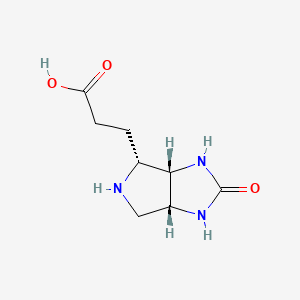
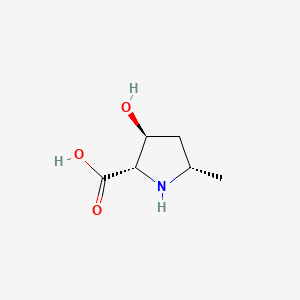
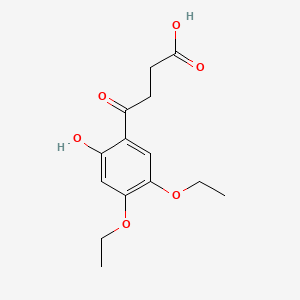
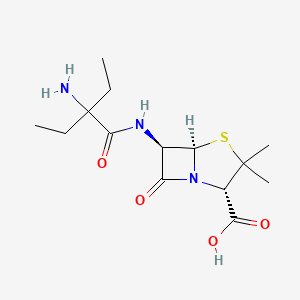
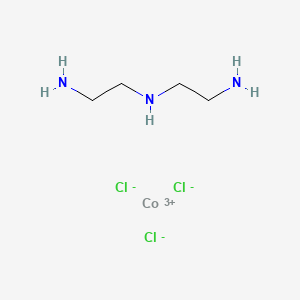
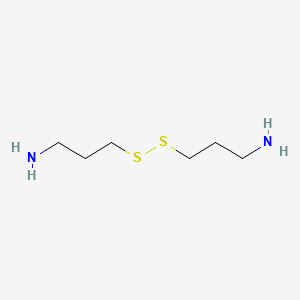
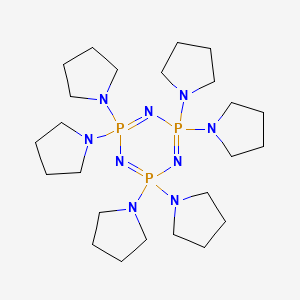
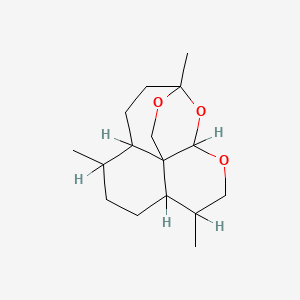
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)
